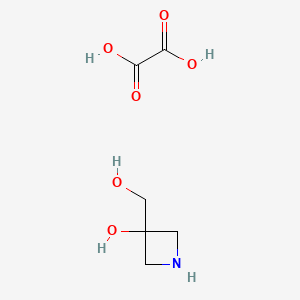

3-(Hydroxymethyl)azetidin-3-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Hydroxymethyl)azetidin-3-ol oxalate is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.155. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stereoselective Synthesis Applications : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, demonstrating its application in stereoselective synthesis (Medjahdi et al., 2009).

Transformation into Other Compounds : There is a possibility to transform trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showing the versatility of azetidine compounds in chemical transformations (Mollet et al., 2011).

Synthesis from Glucose : Azetidine iminosugars, including forms of azetidin-3-ol, can be synthesized from d-glucose. This method illustrates the potential of deriving azetidine-based compounds from natural sources like glucose for various applications (Lawande et al., 2015).

Use in Drug Discovery : Azetidine compounds have been used to introduce oxetane or azetidine into heteroaromatic systems that are significant in drug discovery, such as EGFR inhibitors and antimalarials (Duncton et al., 2009).

Enantiospecific Synthesis for Antiviral Agents : There has been enantiospecific synthesis of bis(hydroxymethyl)azetidin-1-yl pyrimidine nucleosides as potential antiviral agents, highlighting its application in medicinal chemistry (Hosono et al., 1994).

Synthesis of Diaryl Azetidines : Diaryl azetidines can be synthesized from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions, showing the potential for creating structurally diverse azetidine derivatives (Das et al., 2020).

Carbohydrate-Derived Scaffolds : Bicyclic azetidin-3-ones derived from carbohydrates can serve as scaffolds for the synthesis of highly substituted azetidines, indicating its use in developing novel complex azetidine structures (Martínez & Fleet, 2014).

Mécanisme D'action

Target of Action

The primary target of 3-(Hydroxymethyl)azetidin-3-ol Oxalate is the DNA polymerase Theta (Pol θ) . Pol θ is a low fidelity DNA polymerase that plays a crucial role in DNA repair, particularly in the repair of double-strand breaks via the alternative end-joining pathway .

Mode of Action

This compound interacts with Pol θ, inhibiting its function .

Biochemical Pathways

The inhibition of Pol θ affects the alternative end-joining pathway of DNA repair . This pathway is often upregulated in BRCA-deficient tumors, making them particularly sensitive to Pol θ inhibitors . The downstream effects of this inhibition include impaired DNA repair and increased genomic instability .

Pharmacokinetics

A related compound was found to exhibit favorable pharmacokinetics, suggesting that this compound may have similar properties

Result of Action

The inhibition of Pol θ by this compound leads to increased genomic instability in cells, particularly in BRCA-deficient tumor cells . This can result in cell death, thereby reducing the growth and proliferation of the tumor .

Propriétés

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSWSFDNUGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)

![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)

![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)

![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)